MC-VC-PABC-DNA31

Drug-Drug Interactions CYP3A4 Induction Hepatocyte Assay

ADC developers require validated linker-payload constructs with reproducible purity and stability. MC-VC-PABC-DNA31 (CAS 1639352-03-6) addresses this as a pre-built drug-linker conjugate comprising the cathepsin B-cleavable MC-VC-PABC linker and DNA31, a potent RNA polymerase inhibitor. • Cathepsin-cleavable Val-Cit-PABC self-immolative spacer; DNA31 payload inhibits RNA polymerase for potent antitumor activity • ≥98% purity by HPLC; available from mg to gram scale with full analytical documentation (NMR, HPLC, MS) • Stable at -20°C (powder, 3 years); ships at ambient temperature or blue ice for global delivery

Molecular Formula C77H96N10O21
Molecular Weight 1497.6 g/mol
Cat. No. B13436126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VC-PABC-DNA31
Molecular FormulaC77H96N10O21
Molecular Weight1497.6 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C
InChIInChI=1S/C77H96N10O21/c1-38(2)60(83-54(90)20-13-12-14-31-87-55(91)25-26-56(87)92)74(100)82-50(19-16-30-79-75(78)101)73(99)80-47-23-21-46(22-24-47)37-104-76(102)81-48-27-32-86(33-28-48)49-35-51(89)61-53(36-49)107-70-62(84-61)57-58-66(95)44(8)69-59(57)71(97)77(10,108-69)105-34-29-52(103-11)41(5)68(106-45(9)88)43(7)65(94)42(6)64(93)39(3)17-15-18-40(4)72(98)85-63(70)67(58)96/h15,17-18,21-26,29,34-36,38-39,41-43,48,50,52,60,64-65,68,93-95,97H,12-14,16,19-20,27-28,30-33,37H2,1-11H3,(H,80,99)(H,81,102)(H,82,100)(H,83,90)(H,85,98)(H3,78,79,101)/b17-15-,34-29-,40-18-/t39-,41+,42+,43+,50-,52-,60-,64-,65+,68+,77-/m0/s1
InChIKeyMJUSLPQDGZEJSC-FZUCKAIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifabutin Baseline Profile and Differentiation


Rifabutin (Ansamycin, LM 427) is a semisynthetic spiropiperidyl rifamycin antibiotic derived from rifamycin S, distinguished by its 4-isobutyl-1-piperazinyl iminomethyl substitution at the C3/C4 position of the naphthoquinone core [1]. This structural modification confers unique pharmacological properties that differentiate it from rifampicin and rifapentine [2]. As a DNA-dependent RNA polymerase inhibitor, rifabutin demonstrates broad-spectrum activity against mycobacteria and Gram-positive organisms, with particularly established utility in Mycobacterium avium complex (MAC) prophylaxis and as a rifampicin alternative in tuberculosis regimens complicated by drug–drug interactions [3].

Rifabutin Non-Interchangeability


Despite shared structural ancestry, rifabutin, rifampicin, and rifapentine exhibit quantitatively distinct profiles in CYP3A4 induction potency, tissue distribution, and susceptibility against specific mycobacterial species. Rifampicin induces CYP3A4 protein expression ~21-fold, whereas rifabutin induces only ~3.3-fold under identical conditions [1]; rifapentine demonstrates a prolonged half-life enabling intermittent dosing, while rifabutin achieves 6- to 8-fold higher intracellular accumulation in hepatocytes [2]. These differences translate into divergent drug–drug interaction liabilities, dosing schedules, and clinical indications that preclude generic substitution [3]. Procurement specifications must therefore mandate the specific rifamycin indicated for the intended application.

Rifabutin Head-to-Head Comparative Evidence


CYP3A4 Induction vs. Rifampicin

Rifabutin demonstrates substantially weaker CYP3A4 induction than rifampicin in primary human hepatocytes. At 10 µM after 72 hours, rifampicin increased CYP3A4 protein expression 21-fold and activity 53-fold, whereas rifabutin increased protein only 3.3-fold and activity 11-fold [1]. This difference occurs despite rifabutin accumulating 6- to 15-fold higher intracellularly and inducing CYP3A4 mRNA comparably (rifampicin 61-fold vs. rifabutin 44-fold) [1].

Drug-Drug Interactions CYP3A4 Induction Hepatocyte Assay

Pulmonary Tuberculosis Efficacy vs. Rifampicin

In a multinational randomized study of 520 patients with newly diagnosed pulmonary tuberculosis, rifabutin 150 mg daily demonstrated a treatment success rate of 94% compared to 89% for rifampicin 600 mg daily [1]. The median time to culture conversion was 37 days for rifabutin versus 34 days for rifampicin [1]. Notably, no patients discontinued therapy due to adverse events in the rifabutin 150 mg group, compared to one in the rifampicin group and five in the rifabutin 300 mg group [1].

Tuberculosis Clinical Trial Bacteriological Conversion

Tissue Penetration Compared to Rifampicin

Rifabutin is more lipid soluble than rifampicin, resulting in more extensive tissue uptake, a larger volume of distribution (8–9 L/kg), lower maximum plasma concentrations, lower trough concentrations, a longer terminal half-life (36 hours), and higher tissue-to-plasma drug concentration ratios [1][2]. Oral bioavailability is 12–20%, with moderate plasma protein binding (free fraction 29 ± 2%) [2].

Pharmacokinetics Tissue Distribution Lipophilicity

Intracellular Accumulation vs. Rifampicin

In LS180 cells and primary human hepatocytes, rifabutin accumulates to 6- to 8-fold higher intracellular concentrations than rifampicin [1][2]. Despite this enhanced uptake, rifabutin remains a significantly less potent PXR activator and CYP3A4 inducer, with an IC50 for P-glycoprotein inhibition of 0.3 µM compared to 12.9 µM for rifampicin [1].

Intracellular Pharmacokinetics Drug Uptake Hepatocyte

MAC Prophylaxis vs. Placebo

Two double-blind, placebo-controlled trials involving 1,100 subjects with AIDS demonstrated that low-dose rifabutin halved the rate of MAC bacteremia and significantly reduced symptoms associated with disseminated MAC infections [1]. In a comparative trial of 1,178 patients, rifabutin monotherapy achieved a time-adjusted MAC disease event rate of 10.5 per 100 patient-years [2].

Mycobacterium avium Complex Prophylaxis AIDS

Rifabutin Application Scenarios


Antiretroviral Co-Administration in HIV/TB Co-Infection

Rifabutin is the rifamycin of choice for tuberculosis treatment in HIV-infected patients receiving protease inhibitors or non-nucleoside reverse transcriptase inhibitors, due to its 6.4-fold lower CYP3A4 protein induction compared to rifampicin [1]. This property enables concomitant therapy without the profound reductions in antiretroviral exposure observed with rifampicin.

Primary Prophylaxis Against Disseminated MAC in Advanced HIV

Rifabutin reduces MAC bacteremia by approximately 50% in patients with CD4 counts ≤200 cells/µL [1]. Procurement for MAC prophylaxis protocols should specify rifabutin, as rifampicin lacks regulatory approval and clinical trial validation for this indication.

Rifampicin-Intolerant Tuberculosis Regimens

When rifampicin is contraindicated due to hepatotoxicity, hypersensitivity, or drug–drug interactions, rifabutin 150–300 mg daily provides equivalent bacteriological conversion rates (94% vs. 89%) with a favorable safety profile [1]. This substitution is supported by randomized controlled trial data and current treatment guidelines.

Pharmacokinetic Studies of Intracellular Antibiotic Accumulation

Rifabutin serves as a model compound for investigating intracellular antibiotic pharmacokinetics, achieving 6- to 8-fold higher intracellular accumulation than rifampicin in hepatocytes and intestinal epithelial cells [1]. This property makes it a valuable tool for studying drug uptake transporters and intracellular pharmacodynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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